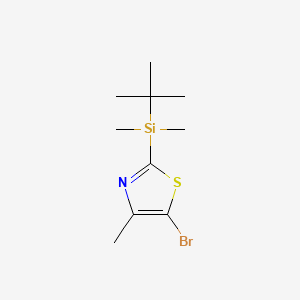

![molecular formula C9H16ClNO3 B567825 diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride CAS No. 1212145-02-2](/img/structure/B567825.png)

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

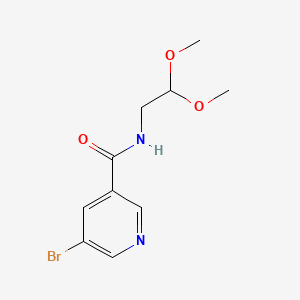

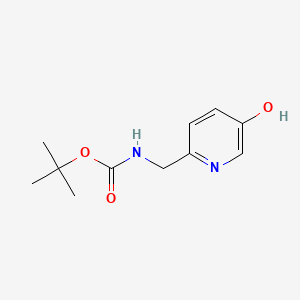

“Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride” is a chemical compound with the CAS Number: 1212145-02-2 and Linear Formula: C9H16ClNO3 . Its IUPAC name is ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.科学的研究の応用

Stereochemical Studies and Synthesis

The compound has been studied for its stereochemical properties and synthetic applications. One study involved the synthesis of diendo- and diexo-2-Methylamino and 2-benzylamino-3-hydroxymethylbicyclo [2.2.1]heptanes and the corresponding bicycio [2.2.1] heptenes, synthesized from β-amino acid esters containing the norbornane or norbornene skeleton. The study highlighted the predominant conformation as endo-boat for the diexo derivatives, as established by NMR spectroscopy (F. Fülöp, G. Stájer, G. Bernáth, P. Sohár, 1985).

Chromatographic Separation

Another key application is in the development of chromatographic methods for the separation and identification of enantiomers of bicyclic β-amino acids, including racemic diendo- and diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acids. These methods enable the enantioselective separation of these compounds, which is crucial for their application in the synthesis of other chiral substances (G. Török, A. Péter, Péter Csomós, L. Kanerva, F. Fülöp, 1998).

Aza-Diels-Alder Reactions in Aqueous Solution

The compound also serves as a precursor in Aza-Diels-Alder reactions, which are used for the asymmetric synthesis of bicyclic amino acid derivatives. These reactions are crucial for the development of pharmaceuticals and other biologically active molecules, demonstrating the compound's importance in medicinal chemistry (H. Waldmann, M. Braun, 1991).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause serious eye damage. Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye protection .

特性

IUPAC Name |

ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQQPBDWIFYSRA-ICDZOTBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C1N)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)